molecular formula C10H19N3 B11734411 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B11734411
M. Wt: 181.28 g/mol
InChI Key: JEJJYHXTUNTTKV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C10H18N4. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the 3-methylbutyl group and the dimethyl substitution on the pyrazole ring makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the pyrazole with an alkyl halide, such as 3-methylbutyl bromide, in the presence of a base like potassium carbonate.

    Dimethylation: The final step is the dimethylation of the nitrogen atoms on the pyrazole ring. This can be done using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbutylamine: A structurally related compound with similar alkyl groups but different functional groups.

    N,N-Dimethylbutylamine: Another related compound with dimethyl substitution on the nitrogen atom.

Uniqueness

1,3-Dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1,3-dimethyl-N-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-8(2)5-6-11-10-7-13(4)12-9(10)3/h7-8,11H,5-6H2,1-4H3

InChI Key

JEJJYHXTUNTTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC(C)C)C

Origin of Product

United States

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